5-(Benzyloxy)naphthalen-2-ol

Organic Synthesis Regioselectivity Protecting Group Chemistry

Researchers requiring regioselective functionalization of the naphthalene-2,5-diol scaffold face challenges with uncontrolled reactivity at the 5-position. 5-(Benzyloxy)naphthalen-2-ol directly solves this by providing a stable benzyloxy protecting group at the 5-position while keeping the 2-hydroxyl free for further derivatization. Key advantages: Enables chemoselective mono-benzylation and subsequent modifications unattainable with generic naphthol isomers. Provides a predictable LogP of 4.12440 for compound library design and membrane permeability studies. Serves as a validated starting material for synthesizing 5-LOX inhibitor analogs to probe enzyme active site architecture.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 185247-03-4
Cat. No. B12579120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)naphthalen-2-ol
CAS185247-03-4
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC3=C2C=CC(=C3)O
InChIInChI=1S/C17H14O2/c18-15-9-10-16-14(11-15)7-4-8-17(16)19-12-13-5-2-1-3-6-13/h1-11,18H,12H2
InChIKeyPSSXGAMWDXGGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)naphthalen-2-ol Overview


5-(Benzyloxy)naphthalen-2-ol (CAS 185247-03-4) is a regiospecifically substituted naphthalen-2-ol derivative, characterized by a benzyloxy protecting group at the 5-position of the naphthalene core [1]. This compound serves as a critical synthetic intermediate, where the strategic placement of the benzyloxy group enables chemoselective transformations that are not possible with unsubstituted naphthalen-2-ol or its other positional isomers .

Why Generic Naphthol Substitution Fails


Generic substitution of 5-(benzyloxy)naphthalen-2-ol with unsubstituted naphthalen-2-ol or other benzyloxy positional isomers (e.g., 6- or 7-benzyloxy) is not viable for applications requiring specific reactivity or molecular architecture. The hydroxyl group at the 2-position exhibits markedly different acidity and nucleophilicity compared to the 5-position due to distinct electronic effects within the naphthalene ring, a property that can be exploited for regioselective mono-benzylation and subsequent derivatization . Furthermore, the position of the benzyloxy group directly influences the compound's lipophilicity (LogP) and its interactions with biological targets, such as lipoxygenase enzymes, where regioisomeric modifications can drastically alter inhibitory activity [1].

5-(Benzyloxy)naphthalen-2-ol vs. Structural Analogs


Regioselective Hydroxyl Reactivity Advantage

The 2-hydroxyl group of 5-(benzyloxy)naphthalen-2-ol is more acidic and nucleophilic than the 5-hydroxyl group, a property that can be leveraged for selective O-benzylation during synthesis. This inherent difference in reactivity allows for the chemoselective protection of one hydroxyl group in the precursor naphthalene-2,5-diol, which is a key step in the compound's preparation .

Organic Synthesis Regioselectivity Protecting Group Chemistry

Lipophilicity (LogP) for Assay Design

The calculated partition coefficient (LogP) for 5-(benzyloxy)naphthalen-2-ol is reported as 4.12440 . This value provides a baseline for understanding its behavior in biological systems compared to other naphthalen-2-ol derivatives. For context, predicted LogP values for related naphthol derivatives in a separate study ranged from 2.88 to 4.01 [1].

Lipophilicity ADME Drug Design

5-LOX Inhibition: Structural Rationale

The 2-substituted-1-naphthol scaffold, to which 5-(benzyloxy)naphthalen-2-ol is closely related, is a known pharmacophore for 5-lipoxygenase (5-LOX) inhibition [1]. While specific IC50 data for 5-(benzyloxy)naphthalen-2-ol against 5-LOX was not located in the provided search results, the class of compounds demonstrates potent activity, with some analogs exhibiting IC50 values in the 0.01-0.2 µM range [2]. This positions the compound as a relevant tool for exploring structure-activity relationships (SAR) in this target class.

Inflammation Enzyme Inhibition SAR

Recommended Applications of 5-(Benzyloxy)naphthalen-2-ol


Regioselective Synthesis of Naphthalene Derivatives

Procurement is indicated when a synthetic route requires a naphthalene core with a free hydroxyl group at the 2-position for further functionalization, while the 5-position must remain protected. The differential reactivity of the two hydroxyl groups in the precursor naphthalene-2,5-diol is the basis for the compound's regioselective synthesis, as documented in the source .

Physicochemical Profiling for ADME Studies

The compound's calculated LogP value of 4.12440 provides a benchmark for assessing its lipophilicity. This data point is essential for researchers conducting comparative physicochemical profiling of naphthol-based compound libraries, where LogP is correlated with membrane permeability and distribution .

Probe for 5-LOX SAR Studies

Given the established activity of the 2-substituted-1-naphthol scaffold against 5-LOX, 5-(benzyloxy)naphthalen-2-ol is a logical starting material or intermediate for synthesizing novel analogs to probe the enzyme's active site . Its specific substitution pattern allows for the exploration of how modifications at the 5-position affect inhibitory potency relative to unsubstituted or differently substituted naphthols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Benzyloxy)naphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.